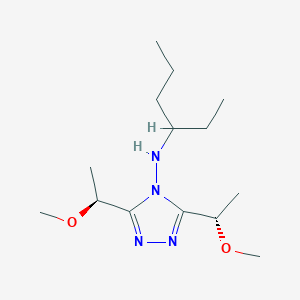
4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethylbutylamino group and two methoxyethyl groups attached to the triazole ring. The stereochemistry of the compound is denoted by the (s,s) configuration, indicating the spatial arrangement of the substituents.
Méthodes De Préparation
The synthesis of 4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole involves multiple steps, including the formation of the triazole ring and the introduction of the substituents. One common synthetic route starts with the reaction of an appropriate hydrazine derivative with a suitable nitrile to form the triazole ring. The subsequent steps involve the introduction of the ethylbutylamino group and the methoxyethyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrolysis products.
Applications De Recherche Scientifique
4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The specific molecular targets and pathways involved depend on the particular biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole can be compared with other similar triazole compounds, such as:
1,2,4-Triazole: The parent compound of the triazole family, which lacks the specific substituents present in this compound.
3,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative with methyl groups instead of the more complex substituents.
4-Amino-1,2,4-triazole: A triazole derivative with an amino group, which can be compared to the ethylbutylamino group in the compound of interest.
The uniqueness of this compound lies in its specific substituents and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
652538-39-1 |
|---|---|
Formule moléculaire |
C14H28N4O2 |
Poids moléculaire |
284.40 g/mol |
Nom IUPAC |
N-hexan-3-yl-3,5-bis[(1S)-1-methoxyethyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H28N4O2/c1-7-9-12(8-2)17-18-13(10(3)19-5)15-16-14(18)11(4)20-6/h10-12,17H,7-9H2,1-6H3/t10-,11-,12?/m0/s1 |
Clé InChI |
JYIQQMLSEXMUGM-NDQFZYFBSA-N |
SMILES isomérique |
CCCC(CC)NN1C(=NN=C1[C@H](C)OC)[C@H](C)OC |
SMILES canonique |
CCCC(CC)NN1C(=NN=C1C(C)OC)C(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)

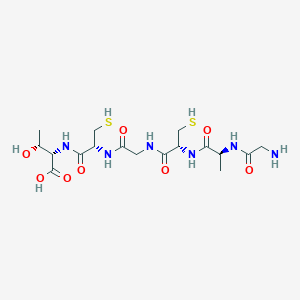
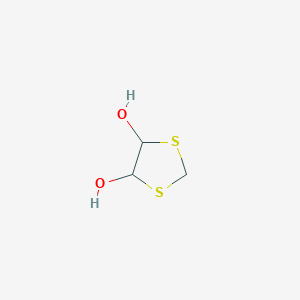
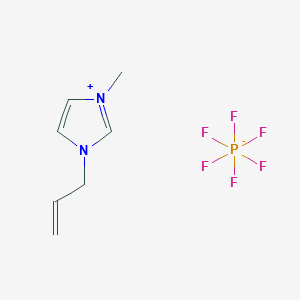

![2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-](/img/structure/B12536543.png)
![4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12536545.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide](/img/structure/B12536552.png)
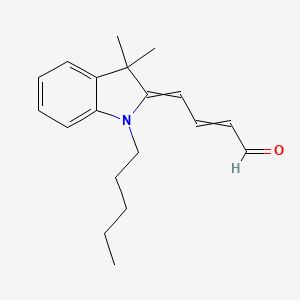

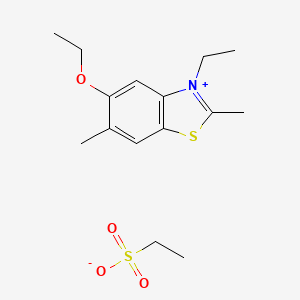
![2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol](/img/structure/B12536572.png)
